(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
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Description
The compound “(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol” is structurally and pharmacologically similar to Δ9-tetrahydrocannabinol (Δ9-THC), the main active ingredient of marijuana . It was synthesized around 1988 .
Synthesis Analysis
The original synthesis of this compound is based on an acid-catalyzed condensation of (–)- Myrtenol and 1,1-Dimethylheptylresorcinol (3,5-Dihydroxy-1- (1,1-dimethylheptyl)benzol) .Molecular Structure Analysis
This compound is categorized as a tetrahydrocannabinol (THC) and is similar in chemical structure to Δ9-THC, Δ8-THC, and other THC substances .Chemical Reactions Analysis
Behavioral pharmacology studies show that this compound has Δ9-THC-like activity in animals. In mice, it decreases overall activity, produces analgesia, decreases body temperature and produces catalepsy .Physical And Chemical Properties Analysis
The compound has a molecular formula of C25H38O3 and a molar mass of 386.576 g·mol −1 .Future Directions
properties
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3/t14-,15-/m1/s1/i1D3,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROLHBHDLIHEMS-GHQBWDOESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Tetrahydrocannabivarol D5 |
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